Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide

Description

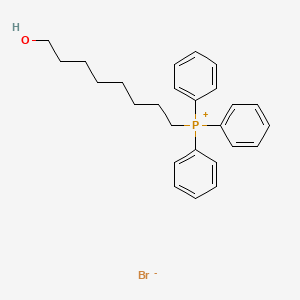

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide (CAS 65734-62-5) is a quaternary phosphonium salt with the molecular formula C26H32OPBrH . Its structure comprises a triphenylphosphonium group linked to an 8-hydroxyoctyl chain and a bromide counterion. The hydroxyl group at the terminal position of the alkyl chain enhances hydrophilicity, making it suitable for applications requiring solubility in polar solvents or interactions with biological systems.

Properties

IUPAC Name |

8-hydroxyoctyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXSZMDWZOLMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463952 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65734-62-5 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an 8-hydroxyoctyl halide, such as 8-bromooctanol. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the phosphonium salt. The general reaction scheme is as follows:

Ph3P+Br−(CH2)7OH→Ph3P+−(CH2)7OHBr−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The phosphonium group can participate in reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of new phosphonium salts with different counterions.

Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

Reduction: Formation of reduced phosphonium compounds.

Scientific Research Applications

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.

Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cellular organelles.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism by which Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can target specific molecular pathways. The hydroxyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromide Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Phosphonium Bromides

Physicochemical Properties

- Solubility : Hydroxyl (-OH) and carboxyl (-COOH) groups enhance water solubility, while trifluoromethyl (-CF3) and branched alkyl chains increase lipophilicity .

- Reactivity : Electron-withdrawing groups (e.g., -COOCH3 in ) enhance the phosphonium center’s electrophilicity, facilitating Wittig reactions .

Key Research Findings

- Structure-Activity Relationships: Terminal functional groups (-OH, -COOH, -NH2) dictate solubility and bioactivity.

- Thermal Stability : Branched alkyl chains (e.g., 3,7,11-trimethyldodecyl) require high-temperature synthesis (160°C), limiting scalability .

- Electrochemical Performance : Phosphonium salts with aromatic substituents (e.g., EBTPPB) outperform aliphatic analogs in corrosion inhibition due to π-electron interactions .

Biological Activity

Phosphonium compounds, particularly those with triphenylphosphonium (TPP) moieties, have garnered attention in recent years due to their potential biological activities, especially in cancer treatment. This article focuses on the biological activity of Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide , examining its synthesis, mechanisms of action, and efficacy through various studies.

Synthesis of Phosphonium Compounds

The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with alkyl halides. For instance, a novel method for synthesizing similar compounds involves using hypochlorite and phase-transfer catalysts under mild conditions, resulting in high yields and reduced environmental impact compared to traditional methods that utilize heavy metals .

Phosphonium compounds are known for their ability to selectively accumulate in mitochondria due to their lipophilic nature. This property allows them to exert cytotoxic effects on cancer cells while sparing non-malignant cells. The mechanism primarily involves:

- Mitochondrial Membrane Depolarization : Studies have shown that TPP derivatives can induce mitochondrial dysfunction in cancer cells, leading to apoptosis. For example, compounds like dodecyl-TPP have demonstrated significant cytotoxicity at low concentrations (around 250 nM) against malignant cells while exhibiting much lower toxicity towards non-malignant cells .

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial depolarization has been documented. In particular, TPP conjugates have been shown to trigger cytochrome c release and subsequent cell death predominantly via autophagy .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxicity against several human cancer cell lines including colon cancer (HCT-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D). The IC50 values were notably lower than those for non-malignant cell lines, indicating selective toxicity .

- Mechanistic Studies : Research indicates that the introduction of TPP cations into allylpolyalkoxybenzenes enhances their cytotoxicity by promoting mitochondrial accumulation. This was evidenced by experiments showing that TPP conjugates led to increased inhibition of DNA synthesis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of phosphonium compounds:

- Study on Mitochondrial Targeting : A study demonstrated that TPP-modified doxorubicin could effectively target mitochondria in breast cancer cells, overcoming multidrug resistance. The results showed enhanced therapeutic efficacy compared to conventional doxorubicin treatments .

- Antiproliferative Screening : In a comprehensive screening involving multiple phosphonium derivatives, it was found that those with longer alkyl chains exhibited increased cytotoxicity against various cancer cell lines while maintaining lower toxicity to normal cells .

Summary Table of Biological Activities

| Compound | Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Phosphonium, (8-hydroxyoctyl)TPP | HCT-116 | <10 μM | Mitochondrial depolarization |

| Dodecyl-TPP | MDA-MB-231 | 250 nM | Apoptosis via cytochrome c release |

| TPP-Doxorubicin | MDA-MB-435/DOX | Enhanced efficacy | Mitochondrial targeting |

Q & A

Q. What are the standard synthetic routes for (8-hydroxyoctyl)triphenylphosphonium bromide, and how is its purity validated?

The compound is typically synthesized via alkylation of triphenylphosphine with 8-bromooctanol derivatives. Protecting the hydroxyl group (e.g., using silyl ethers or acetates) is critical to prevent side reactions during quaternization . Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography. Characterization employs -NMR to confirm the phosphonium moiety (δ 7.5–7.9 ppm, aromatic protons) and FT-IR for hydroxyl stretching (~3400 cm). Elemental analysis and high-resolution mass spectrometry validate molecular composition .

Q. How does (8-hydroxyoctyl)triphenylphosphonium bromide participate in Wittig reactions, and what factors influence ylide formation?

The compound reacts with strong bases (e.g., NaH or KOtBu) to generate a phosphorus ylide, which facilitates alkene synthesis via carbonyl olefination. The hydroxyoctyl chain may require protection (e.g., as a TMS ether) to avoid base-mediated deprotonation of the hydroxyl group, which could quench the ylide . Solvent choice (e.g., THF or DMF) and temperature (0–25°C) significantly impact reaction efficiency. The steric bulk of the triphenylphosphine moiety enhances regioselectivity in hindered systems .

Advanced Research Questions

Q. What methodological strategies address contradictions in reported biological activities of phosphonium salts with hydroxyalkyl chains?

Discrepancies in mitochondrial targeting efficiency or cytotoxicity often arise from variations in alkyl chain length, substituent polarity, and cell-line-specific uptake. Researchers should:

- Perform comparative studies using isogenic cell lines to isolate structural effects .

- Use fluorescent analogs (e.g., conjugates with BODIPY) to quantify subcellular localization via confocal microscopy .

- Validate membrane potential dependency using uncouplers (e.g., CCCP) to confirm mitochondrial accumulation .

Q. How does the hydroxyoctyl substituent influence the compound’s reactivity in stereoselective SmI2_22-mediated couplings?

The hydroxyl group can coordinate to SmI, altering reduction kinetics and stereoselectivity. To optimize enantiomeric excess:

- Employ chiral auxiliaries or additives (e.g., HMPA) to stabilize transition states .

- Monitor reaction progress via -NMR to track phosphonium intermediate stability .

- Compare outcomes with non-hydroxylated analogs (e.g., bromobutyl derivatives) to isolate steric/electronic contributions .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in mitochondrial-targeted prodrugs using this compound?

- SAR Framework : Synthesize derivatives with varying chain lengths (C6–C12) and protective groups (e.g., acetyl vs. benzyl ethers) .

- In Vitro Assays : Measure IC values in cancer vs. normal cells (e.g., HeLa vs. HEK293) to assess selectivity .

- Metabolic Stability : Use liver microsomes to evaluate hydroxyl group oxidation and half-life extension .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting data on the compound’s solubility in aqueous vs. organic phases?

Contradictions often stem from pH-dependent ionization of the hydroxyl group. Methodological steps include:

- Conducting partition coefficient (LogP) assays at physiological pH (7.4) and acidic conditions (pH 5.0) .

- Using dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

- Comparing with carboxylated analogs (e.g., 4-carboxybutyl derivatives) to differentiate hydrophilic contributions .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of (8-hydroxyoctyl)triphenylphosphonium bromide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.